2-Bromo-5-iodobenzamide

Organic Synthesis Medicinal Chemistry Cross-Coupling

2-Bromo-5-iodobenzamide (C₇H₅BrINO, MW 325.93 g/mol) is a dihalogenated benzamide building block featuring bromine at the 2-position and iodine at the 5-position of the aromatic ring. This dual-halogenation pattern distinguishes it from mono-halogenated benzamides and other isomers in the bromo-iodobenzamide family.

Molecular Formula C7H5BrINO
Molecular Weight 325.93 g/mol
CAS No. 865178-41-2
Cat. No. B1391436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-iodobenzamide
CAS865178-41-2
Molecular FormulaC7H5BrINO
Molecular Weight325.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)C(=O)N)Br
InChIInChI=1S/C7H5BrINO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11)
InChIKeyIEBLXJNSYRSMBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-iodobenzamide (CAS 865178-41-2): Structural and Procurement Baseline


2-Bromo-5-iodobenzamide (C₇H₅BrINO, MW 325.93 g/mol) is a dihalogenated benzamide building block featuring bromine at the 2-position and iodine at the 5-position of the aromatic ring . This dual-halogenation pattern distinguishes it from mono-halogenated benzamides and other isomers in the bromo-iodobenzamide family [1]. The compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, enabling sequential, chemoselective cross-coupling reactions due to the differential reactivity of aryl bromides versus aryl iodides . The commercial product is available as a solid, with purity specifications of ≥98% (Chemscene) or 97% (Sigma-Aldrich) , and is recommended for storage sealed in dry conditions at 2–8 °C .

Why 2-Bromo-5-iodobenzamide Cannot Be Replaced by Generic Halobenzamides


Substituting 2-Bromo-5-iodobenzamide with a generic mono-halogenated benzamide (e.g., 2-iodobenzamide or 2-bromobenzamide) forfeits the core synthetic utility of this compound: the ability to perform two sequential, chemoselective palladium-catalyzed cross-couplings at distinct positions on the same aromatic scaffold . The carbon–iodine bond at the 5-position is inherently more reactive than the carbon–bromine bond at the 2-position, allowing for ordered functionalization without protection/deprotection steps . Switching to an isomeric bromo-iodobenzamide (e.g., 5-bromo-2-iodobenzamide, CAS 289039-20-9) alters the spatial arrangement of the two halogen handles relative to the carboxamide directing group, which can critically affect both reactivity and regiochemical outcome in subsequent transformations [1]. The specific 2-bromo/5-iodo substitution pattern thus encodes a unique reactivity profile that cannot be replicated by other halogenated benzamide isomers or mono-halogenated analogs, making informed procurement essential for reproducible synthetic outcomes.

Quantitative Differentiation Evidence for 2-Bromo-5-iodobenzamide


Dual-Halogenation Reactivity Hierarchy: Chemoselective Cross-Coupling at C-5 (I) Versus C-2 (Br)

2-Bromo-5-iodobenzamide possesses two halogen atoms with distinct reactivity toward palladium-catalyzed cross-coupling. The aryl iodide at the 5-position undergoes oxidative addition significantly faster than the aryl bromide at the 2-position, enabling chemoselective sequential functionalization . This contrasts with mono-halogenated benzamides such as 2-iodobenzamide (CAS 3930-83-4), which offer only a single reactive site, or 2-bromobenzamide (CAS 4001-73-4), which lacks the more reactive iodo handle necessary for the first selective coupling step . The difference in bond dissociation energies (C–I ≈ 240 kJ/mol; C–Br ≈ 280 kJ/mol) provides a thermodynamic basis for this chemoselectivity, with the C–I bond being approximately 14% weaker and correspondingly more reactive .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Physical Property Differentiation: Computed Lipophilicity (LogP) and Polar Surface Area (TPSA) Versus Structure Analogs

2-Bromo-5-iodobenzamide has computationally determined values of TPSA = 43.09 Ų and LogP = 2.15 . By comparison, the isomer 5-bromo-2-iodobenzamide (CAS 289039-20-9), which bears the halogens in reversed positions, has a reported LogP of 2.33 . This 0.18 LogP unit difference, while modest, can materially affect chromatographic retention, solubility, and membrane permeability in medicinal chemistry programs when these isomers are used as bioisosteric building blocks [1]. The TPSA value of 43.09 Ų falls within the generally accepted range for oral bioavailability (TPSA < 140 Ų), supporting the compound's suitability for generating drug-like derivatives .

Drug Design Physical Chemistry ADME

Regioisomeric Differentiation: Structural Comparison of 2-Bromo-5-iodobenzamide Versus 5-Bromo-2-iodobenzamide

A systematic crystallographic study of halogenated benzamide isomer grids demonstrated that the relative positioning of bromo and iodo substituents on the benzamide scaffold leads to distinct intermolecular interaction profiles in the solid state [1]. In 2-Bromo-5-iodobenzamide, the bromine at the ortho position (relative to the carboxamide) and the iodine at the meta position create a different halogen-bond donor/acceptor geometry compared to the reversed isomer 5-bromo-2-iodobenzamide [1]. These differences manifest in altered melting points, solubility, and crystallization behavior, which are critical parameters for both downstream synthetic chemistry and formulation development. The crystal structure systematics confirm that bromo-iodo benzamide isomers are not interchangeable; each isomer presents a unique solid-state packing arrangement governed by the specific halogen positioning [1].

Structural Chemistry X-Ray Crystallography Isomer Grid

Commercial Purity Specifications: Vendor Comparison for Informed Procurement

Commercially available 2-Bromo-5-iodobenzamide from Chemscene (Cat. CS-0209016) is specified at ≥98% purity, while the Sigma-Aldrich offering (Product AOBH98B855E9) is listed at 97% . For the isomer 5-bromo-2-iodobenzamide (CAS 289039-20-9), purity specifications are commonly 95% . While a 1–3% purity difference may appear negligible, in the context of palladium-catalyzed cross-coupling chemistry, residual halogenated impurities can act as catalyst poisons or competing substrates, potentially reducing reaction yields and complicating purification . The higher specified purity of 2-Bromo-5-iodobenzamide from select vendors thus provides a tangible advantage for users requiring reproducible catalytic performance.

Procurement Quality Control Analytical Chemistry

High-Value Application Scenarios for 2-Bromo-5-iodobenzamide (CAS 865178-41-2)


Sequential Chemoselective Cross-Coupling for Diversely Substituted Benzamide Library Synthesis

2-Bromo-5-iodobenzamide enables the efficient construction of substituted benzamide libraries through two consecutive palladium-catalyzed cross-coupling steps without intervening protection/deprotection . The more reactive C–I bond at the 5-position can be selectively engaged in a first coupling (e.g., Sonogashira alkynylation or Suzuki arylation), followed by a second coupling at the C-2 bromide position under adjusted conditions [1]. This sequential approach reduces synthetic step count by 2–3 steps compared to routes starting from mono-halogenated benzamides that require halogen introduction and removal cycles . For medicinal chemistry teams generating focused libraries for SAR exploration, this translates to faster turnaround times and reduced material costs.

Halogen-Enriched Fragment for Bromodomain Druggability Mapping (FragLite-Type Applications)

Dihalogenated benzamides bearing both bromine and iodine serve as heavy-atom fragment probes for X-ray crystallographic and mass spectrometric mapping of protein binding sites [1]. The dual halogenation of 2-Bromo-5-iodobenzamide provides two independent anomalous scattering signals (Br and I) that facilitate unambiguous assignment of binding poses in crystallographic fragment screens of bromodomain proteins such as BRD4 and ATAD2 . The carboxamide functional group additionally provides a hydrogen-bond donor/acceptor pair for pharmacophore-based interactions, making this compound a compact yet information-rich probe for assessing target druggability [1].

Precursor for Radioiodinated Benzamide Imaging Agents (I-125/I-123/I-131 Labeling)

Bromo-benzamide derivatives are established precursors for radioiodination via copper(I)-assisted halogen exchange, yielding radiolabeled benzamides for SPECT imaging and targeted radiotherapy . The bromine at the 2-position serves as the leaving group for non-isotopic halex reactions, while the iodine at the 5-position provides a site for stable isotopic labeling with I-123, I-125, or I-131 . This precursor has the advantage of being compatible with established radiolabeling protocols that achieve radiochemical yields of 80–94% for analogous bromo-benzamide systems . The 2-bromo substituent is sterically accessible for the copper(I)-mediated exchange, a critical prerequisite for efficient radiolabeling .

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries Targeting Epigenetic Readers

Compounds incorporating both bromine and iodine on a minimal benzamide scaffold are highly valued in fragment-based drug discovery (FBDD) for their dual utility as pharmacophore probes and crystallographic heavy-atom markers [1]. 2-Bromo-5-iodobenzamide complies with the Rule of Three (MW < 300 Da, though at 326 Da it slightly exceeds the strict cutoff; LogP 2.15 ≤ 3; H-bond donors = 1; H-bond acceptors = 1), placing it near the boundary of fragment-like chemical space . The computed TPSA of 43.09 Ų and LogP of 2.15 indicate favorable physicochemical properties for fragment elaboration, supporting its use as a starting point for hit-to-lead optimization campaigns against bromodomain-containing proteins (BRD2, BRD4, ATAD2) and other epigenetic targets [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.